molecular formula C5H7N3O3 B194112 1-Methyl-5-nitro-1H-imidazole-2-methanol CAS No. 936-05-0

1-Methyl-5-nitro-1H-imidazole-2-methanol

Cat. No.: B194112
CAS No.: 936-05-0
M. Wt: 157.13 g/mol
InChI Key: JSAQDPJIVQMBAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy dimetridazole is synthesized from dimetridazole through a hydroxylation reaction. The reaction typically involves the use of a hydroxylating agent under controlled conditions to introduce a hydroxyl group into the dimetridazole molecule .

Industrial Production Methods

The industrial production of hydroxy dimetridazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

Hydroxy dimetridazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

Hydroxy dimetridazole has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of nitroimidazole derivatives.

    Biology: The compound is used in biological studies to understand the metabolism and effects of nitroimidazole drugs.

    Medicine: Research on hydroxy dimetridazole helps in understanding the pharmacokinetics and pharmacodynamics of dimetridazole and its metabolites.

    Industry: It is used in the development of new drugs and therapeutic agents targeting protozoan infections

Mechanism of Action

Hydroxy dimetridazole exerts its effects by interfering with the DNA synthesis of protozoan organisms. The compound targets the DNA of the protozoa, causing strand breakage and inhibiting replication. This leads to the death of the protozoan cells .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-methyl-5-nitroimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAQDPJIVQMBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-05-0
Record name 2-Hydroxymethyl-1-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxydimetridrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyl-5-nitro-1H-imidazole-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-METHYL-5-NITRO-2-IMIDAZOLEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4DG80JB2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When 1-ethyl-5-nitroimidazole, 1-propyl-5-nitroimidazole, 1-n-butyl-5-nitroimidazole, and 4(5)-nitroimidazole are used in the above reaction, respectively, the following compounds are prepared: 1-ethyl-2-hydroxymethyl-5-nitroimidazole; 1-propyl-2-hydroxymethyl-5-nitroimidazole; 1-n-butyl-2-hydroxymethyl-5-nitroimidazole; and 2-hydroxymethyl-5-nitroimidazole.
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1-propyl-5-nitroimidazole
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4(5)-nitroimidazole
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1-propyl-2-hydroxymethyl-5-nitroimidazole
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1-n-butyl-2-hydroxymethyl-5-nitroimidazole
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Synthesis routes and methods II

Procedure details

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CCCn1c([N+](=O)[O-])cnc1CO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-nitro-1H-imidazole-2-methanol
Reactant of Route 2
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1-Methyl-5-nitro-1H-imidazole-2-methanol
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1-Methyl-5-nitro-1H-imidazole-2-methanol
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1-Methyl-5-nitro-1H-imidazole-2-methanol
Reactant of Route 5
1-Methyl-5-nitro-1H-imidazole-2-methanol
Reactant of Route 6
1-Methyl-5-nitro-1H-imidazole-2-methanol

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